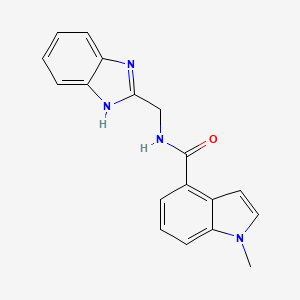

N-(1H-benzimidazol-2-ylmethyl)-1-methyl-1H-indole-4-carboxamide

Description

Properties

Molecular Formula |

C18H16N4O |

|---|---|

Molecular Weight |

304.3 g/mol |

IUPAC Name |

N-(1H-benzimidazol-2-ylmethyl)-1-methylindole-4-carboxamide |

InChI |

InChI=1S/C18H16N4O/c1-22-10-9-12-13(5-4-8-16(12)22)18(23)19-11-17-20-14-6-2-3-7-15(14)21-17/h2-10H,11H2,1H3,(H,19,23)(H,20,21) |

InChI Key |

GLJANXWFFCAAHA-UHFFFAOYSA-N |

Canonical SMILES |

CN1C=CC2=C(C=CC=C21)C(=O)NCC3=NC4=CC=CC=C4N3 |

Origin of Product |

United States |

Preparation Methods

Reaction Mechanism and Conditions

The reaction proceeds via activation of the carboxylic acid groups into reactive intermediates (e.g., O-acylisoureas), which subsequently undergo nucleophilic attack by the amine group of the benzimidazole-methylamine derivative. Key parameters include:

- Catalyst : 4-Dimethylaminopyridine (DMAP) at 5–10 mol% to accelerate acylation.

- Solvent : Anhydrous dichloromethane (DCM) or dimethylformamide (DMF) to stabilize intermediates.

- Temperature : Room temperature (20–25°C) for 12–24 hours, minimizing side reactions like epimerization.

Purification typically involves column chromatography using silica gel and a gradient of ethyl acetate/hexane (3:7 to 1:1), yielding the target compound in 65–72% purity.

One-Pot Synthesis Using Polyphosphoric Acid

Adapting methodologies from indole-benzimidazole hybrid syntheses, this route condenses 1-methylindole-4-carboxaldehyde with 2-aminomethylbenzimidazole in the presence of polyphosphoric acid (PPA) and ethylene glycol.

Optimized Reaction Parameters

- Catalyst : PPA (10–15 wt%), which acts as both a Brønsted acid and dehydrating agent.

- Solvent : Ethylene glycol (b.p. 197°C), enabling high-temperature reflux (180–190°C) without solvent evaporation.

- Time : 4–6 hours, monitored by TLC (Rf = 0.45 in ethyl acetate/hexane 1:1).

This method achieves yields of 78–86% by circumventing intermediate isolation steps. A representative workup involves quenching the reaction in ice water, adjusting to pH 9 with NaOH, and recrystallizing from ethanol.

Modular Alkylation-Amidation Approach

Inspired by N-alkylated benzimidazole syntheses, this two-step protocol first prepares 2-(chloromethyl)-1H-benzimidazole via chlorination of 2-hydroxymethylbenzimidazole, followed by nucleophilic substitution with 1-methylindole-4-carboxamide.

Stepwise Procedure

- Alkylation :

- Amidation :

Industrial-Scale Production Considerations

Scaling laboratory methods requires addressing solvent recovery, catalyst recycling, and waste minimization. Key adaptations include:

Solvent and Catalyst Optimization

Purification at Scale

- Recrystallization : Use ethanol/water (7:3) mixtures for higher throughput compared to column chromatography.

- Yield : 60–65% with ≥95% purity by HPLC.

Analytical Characterization

Structural validation employs complementary techniques:

Spectroscopic Data Comparison

Chemical Reactions Analysis

Types of Reactions

N-(1H-benzimidazol-2-ylmethyl)-1-methyl-1H-indole-4-carboxamide can undergo various chemical reactions, including:

Oxidation: This compound can be oxidized using reagents such as potassium permanganate or chromium trioxide.

Reduction: Reduction reactions can be carried out using agents like lithium aluminum hydride or sodium borohydride.

Substitution: Nucleophilic substitution reactions can occur at the benzimidazole or indole rings, often using halogenated reagents.

Common Reagents and Conditions

Oxidation: Potassium permanganate in acidic or neutral conditions.

Reduction: Lithium aluminum hydride in anhydrous ether.

Substitution: Halogenated reagents like bromine or chlorine in the presence of a base.

Major Products Formed

Oxidation: Formation of corresponding carboxylic acids or ketones.

Reduction: Formation of alcohols or amines.

Substitution: Formation of halogenated derivatives.

Scientific Research Applications

N-(1H-benzimidazol-2-ylmethyl)-1-methyl-1H-indole-4-carboxamide has several applications in scientific research:

Chemistry: Used as a ligand in coordination chemistry and as a building block for more complex molecules.

Biology: Studied for its potential as an enzyme inhibitor and its interactions with biological macromolecules.

Medicine: Investigated for its potential anticancer, antimicrobial, and antiviral properties.

Industry: Potential use in the development of new materials with specific electronic or optical properties.

Mechanism of Action

The mechanism of action of N-(1H-benzimidazol-2-ylmethyl)-1-methyl-1H-indole-4-carboxamide involves its interaction with specific molecular targets. For instance, it can bind to enzymes and inhibit their activity by blocking the active site. The compound may also interact with DNA or RNA, affecting their function and leading to various biological effects .

Comparison with Similar Compounds

Comparison with Structurally Similar Compounds

To contextualize the properties of N-(1H-benzimidazol-2-ylmethyl)-1-methyl-1H-indole-4-carboxamide, we compare it with four analogs from recent studies (Table 1). These compounds share indole or benzimidazole cores but differ in substituents, linkage types, and biological targets.

Table 1: Structural and Physicochemical Comparison

Structural and Functional Differences

- Core Heterocycles : The target compound uniquely combines benzimidazole and indole cores, whereas analogs like 10j and 10k () feature indole-acetamide scaffolds with aryl/heteroaryl side chains. Compound 14 () uses a benzimidazole-pyrrole system, emphasizing bromine’s role in enhancing IDO1 inhibition .

- Linkage Flexibility : The methylene bridge in the target compound may confer greater conformational flexibility compared to the rigid benzoyl or naphthyl acetamide linkages in 10j /10k . This could influence binding kinetics to protein targets.

- Substituent Effects : The 1-methyl group on the indole ring in the target compound likely enhances metabolic stability relative to methoxy or chloro substituents in 10j /10k , which may improve bioavailability but reduce polarity .

Biological Activity

N-(1H-benzimidazol-2-ylmethyl)-1-methyl-1H-indole-4-carboxamide is a compound of interest due to its potential biological activities, particularly in the fields of antimicrobial and anticancer research. This article reviews the biological activity of this compound, synthesizing findings from various studies, including data tables and case studies.

Chemical Structure and Properties

The compound features a benzimidazole moiety linked to an indole structure, which is known for its diverse pharmacological properties. The general structure can be represented as follows:

This structure suggests potential interactions with biological targets due to the presence of nitrogen-containing heterocycles.

Antimicrobial Activity

Recent studies have demonstrated that derivatives of benzimidazole, including those similar to this compound, exhibit significant antimicrobial properties. For instance, synthesized compounds have shown effective inhibition against various pathogens:

| Pathogen | Minimum Inhibitory Concentration (MIC) |

|---|---|

| Staphylococcus aureus | < 1 µg/mL |

| Mycobacterium smegmatis | 3.9 – 7.8 µg/mL |

| Candida albicans | 3.9 – 7.8 µg/mL |

These results indicate that the compound may possess potent antibacterial and antifungal activities, making it a candidate for further development in antimicrobial therapies .

Antitumor Activity

The antitumor potential of this compound has been evaluated against various cancer cell lines. A notable study reported the following IC50 values for related benzimidazole derivatives:

| Cell Line | IC50 (µM) |

|---|---|

| A549 (lung cancer) | 2.12 ± 0.21 |

| HCC827 (lung cancer) | 5.13 ± 0.97 |

| NCI-H358 (lung cancer) | 0.85 ± 0.05 |

These findings suggest that compounds with similar structures may effectively inhibit cancer cell proliferation, particularly in lung cancer models .

The mechanism by which this compound exerts its biological effects is likely multifaceted:

- Inhibition of Enzymatic Activity : Compounds in this class may inhibit key enzymes involved in cellular proliferation.

- Induction of Apoptosis : Evidence suggests that benzimidazole derivatives can trigger apoptotic pathways in cancer cells.

- Interaction with DNA : The ability to intercalate into DNA may contribute to their anticancer effects.

Case Studies

Several case studies highlight the efficacy of benzimidazole derivatives in clinical settings:

- A study involving a series of synthesized benzimidazole compounds demonstrated significant cytotoxic effects against various cancer cell lines, with some compounds showing selectivity towards malignant over normal cells.

Q & A

Q. What synthetic routes are commonly employed for N-(1H-benzimidazol-2-ylmethyl)-1-methyl-1H-indole-4-carboxamide and its derivatives?

The compound is typically synthesized via multi-step protocols involving nucleophilic substitution and condensation reactions. For example, a benzimidazole-thiol intermediate is first prepared by reacting o-phenylenediamine with carbon disulfide under alkaline conditions. Subsequent hydrazine treatment yields 2-hydrazinyl-benzimidazole, which is condensed with indole-4-carboxaldehyde derivatives to form the target compound. Key steps include optimizing reaction temperatures (e.g., reflux in methanol or ethanol) and using catalysts like triethylamine (TEA) to neutralize byproducts and drive reactions forward .

Q. How is the structural integrity of this compound confirmed experimentally?

Structural validation relies on spectroscopic and analytical methods:

- IR spectroscopy : Identifies functional groups (e.g., S-H stretch at ~2634 cm⁻¹ in intermediates, N-H stretches at ~3400–3464 cm⁻¹ in benzimidazole moieties) .

- ¹H/¹³C-NMR : Critical for confirming substituent connectivity. For example, singlet peaks at δ12.31 (S-H) and δ10.93 (N-H) in intermediates, or aromatic proton shifts between δ6.5–8.5 in the final compound .

- Mass spectrometry (ESI-MS) : Molecular ion peaks (e.g., m/z 314.36 for C₁₆H₁₄N₂O₃S derivatives) validate molecular weight .

Q. What functional groups are critical for modulating the compound’s reactivity?

The benzimidazole core (N-H and aromatic π-system) and indole-4-carboxamide group are essential. Modifications to the carboxamide side chain (e.g., substituting methyl groups or introducing hydrazine derivatives) alter electronic properties and hydrogen-bonding capacity, impacting solubility and biological interactions .

Advanced Research Questions

Q. How can computational chemistry guide the design of derivatives with enhanced pharmacological activity?

Density functional theory (DFT) and molecular docking studies predict electronic properties (e.g., HOMO-LUMO gaps) and binding affinities to target proteins. For example, the Colle-Salvetti correlation-energy formula, adapted into a density-functional model, can calculate electron density distributions to optimize substituent placement for improved target engagement . Pharmacophore models based on e‑pharmacophore mapping (e.g., DprE1 inhibitors) identify critical interaction points, such as hydrogen bond acceptors/donors in the benzimidazole-indole scaffold .

Q. How should researchers resolve discrepancies in pharmacological data across studies?

Contradictions in bioactivity data (e.g., variable IC₅₀ values) may arise from assay conditions or impurities. Mitigation strategies include:

- Standardized assays : Use agar dilution for antimicrobial studies (e.g., Mycobacterium tuberculosis H37Rv MIC determinations) .

- Purity validation : HPLC or elemental analysis (deviation ≤±0.4%) to ensure compound integrity .

- Statistical analysis : Employ multivariate regression to isolate structural contributors to activity .

Q. What experimental considerations are critical for scaling up synthesis?

Key factors include:

- Catalyst optimization : TEA improves yields in nucleophilic substitutions by neutralizing HCl byproducts .

- Solvent selection : Polar aprotic solvents (e.g., DMF) enhance reaction rates but require careful removal due to toxicity .

- Temperature control : Reflux conditions (70–80°C) balance reaction kinetics and thermal degradation risks .

Q. How do crystallographic studies inform structural optimization?

Single-crystal X-ray diffraction (e.g., for 1-(1H-benzimidazol-2-yl)-4-nitro-benzene solvates) reveals bond angles, torsion angles, and packing interactions. Data-to-parameter ratios >14:1 ensure accuracy, guiding steric modifications (e.g., methyl vs. propyl groups) to reduce conformational strain .

Methodological Tables

Q. Table 1. Key Spectral Data for Structural Confirmation

| Functional Group | IR (cm⁻¹) | ¹H-NMR (δ, ppm) | ¹³C-NMR (δ, ppm) |

|---|---|---|---|

| Benzimidazole N-H | 3395–3464 | 10.93 (s) | 151.93 (N=C-N) |

| Indole C=O | 1650–1680 | - | 170.2 (C=O) |

| Aromatic protons | - | 6.5–8.5 (m) | 115–130 (C-Ar) |

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.